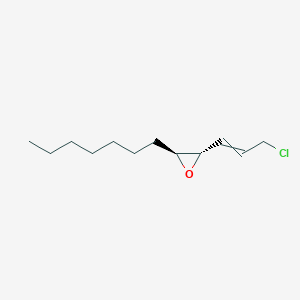
Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C11H18O2. It is a colorless to light yellow liquid with a specific odor. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate can be synthesized through several methods. One common method involves the esterification of 2,6,6-trimethylcyclohex-3-enecarboxylic acid with methanol under acidic conditions and the presence of a suitable catalyst . Another method involves the use of citral as a starting material, which undergoes a series of reactions including aminisation, cyclisation, hydrolysis, oxidation, epoxidation, esterification, and allylic alcohol formation .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using citral as the starting material. The process includes oxidation with potassium permanganate, epoxidation with m-chloroperoxybenzoic acid, and esterification with trimethyl orthoformate. The final product is obtained through oxidation catalyzed by TEMPO and CuCl .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions with electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, m-chloroperoxybenzoic acid, and TEMPO/CuCl are commonly used oxidizing agents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is used in the fragrance industry for the synthesis of flavors and fragrances.
Mechanism of Action
The mechanism of action of methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo selective oxidation by cytochromes P450, leading to the formation of bioactive compounds. The molecular targets and pathways involved in these reactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate
- Methyl cyclohex-3-ene-1-carboxylate
- Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate
Uniqueness
Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate is unique due to its specific structure and the presence of three methyl groups on the cyclohexene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
649762-17-4 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-8-6-5-7-11(3,9(8)2)10(12)13-4/h5-7H2,1-4H3 |
InChI Key |
VHRGNNMICLHAFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12596105.png)

![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)

![6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596133.png)

![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)


![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)
![Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine](/img/structure/B12596163.png)
